molecular formula C13H13F3N4O2S2 B2704250 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 2097929-13-8

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2704250
CAS No.: 2097929-13-8
M. Wt: 378.39
InChI Key: BPNWMJUYHWBUFB-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic organic compound that features a thiadiazole ring, a trifluoromethyl group, and a benzenesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: Starting with appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)phenyl]piperazine
  • 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]morpholine

Uniqueness

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is unique due to the combination of its thiadiazole ring, trifluoromethyl group, and benzenesulfonyl group. This combination imparts specific chemical properties, such as increased stability, lipophilicity, and potential bioactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S2/c14-13(15,16)10-1-3-11(4-2-10)24(21,22)20-7-5-19(6-8-20)12-9-17-23-18-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNWMJUYHWBUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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